Difucosyllacto-N-hexaose I is a complex carbohydrate classified as a human milk oligosaccharide (HMO). [, , , , ] HMOs are a diverse group of structurally complex sugars found abundantly in human milk. [, , ] They represent the third most abundant solid component in human milk, after lactose and lipids. [] Although structurally diverse, all HMOs share lactose at their reducing end. []
Difucosyllacto-N-hexaose I plays a crucial role in infant health and development by acting as prebiotics, selectively promoting the growth of beneficial bacteria in the infant gut, particularly Bifidobacterium species. [, ] This contributes to the development of a healthy gut microbiota, which is vital for nutrient absorption, immune function, and protection against pathogens. [, , ] The presence and concentration of specific HMOs, including Difucosyllacto-N-hexaose I, can vary significantly between mothers depending on factors such as secretor status, lactation stage, and maternal genetics. [, , ]
Difucosyllacto-N-hexaose I is a complex oligosaccharide that belongs to the family of human milk oligosaccharides. It is characterized by its unique di-fucosylated structure, which distinguishes it from other oligosaccharides and contributes to its various biological functions. This compound is primarily sourced from human breast milk, where it plays a significant role in promoting health and supporting the immune system.
Difucosyllacto-N-hexaose I is naturally found in human milk, particularly in the colostrum and mature milk stages. Its concentration varies depending on maternal factors such as genetics and diet, as well as the infant's needs. The compound is synthesized in the Golgi apparatus of lactocytes during lactation, utilizing specific enzymes for its formation.
Difucosyllacto-N-hexaose I is classified as a fucosylated oligosaccharide. It is part of a broader category known as human milk oligosaccharides, which are non-digestible carbohydrates that provide prebiotic effects and support various physiological functions in infants.
The synthesis of Difucosyllacto-N-hexaose I can be achieved through both chemical and enzymatic methods. The most common synthetic route involves the stepwise addition of monosaccharides to a lactose core, facilitated by glycosyltransferases that catalyze the formation of glycosidic bonds.
The industrial production of Difucosyllacto-N-hexaose I often relies on fermentation processes using genetically modified microorganisms. These organisms are engineered to express the necessary glycosyltransferases for synthesizing the oligosaccharide in higher yields.
Difucosyllacto-N-hexaose I consists of six monosaccharide units, including glucose, galactose, N-acetylglucosamine, and two fucose residues. Its structural formula showcases a complex arrangement that imparts specific biological activities.
Difucosyllacto-N-hexaose I can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
The specific conditions for these reactions vary based on desired outcomes and may involve temperature control, pH adjustments, and careful selection of solvents.
Difucosyllacto-N-hexaose I exerts its biological effects primarily through interaction with gut microbiota and immune cells. It promotes the growth of beneficial bacteria in the intestine while inhibiting pathogenic organisms.
Studies have indicated that Difucosyllacto-N-hexaose I contributes to improved gut health in infants by reducing the incidence of gastrointestinal infections and allergies.
Difucosyllacto-N-hexaose I has several important applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4